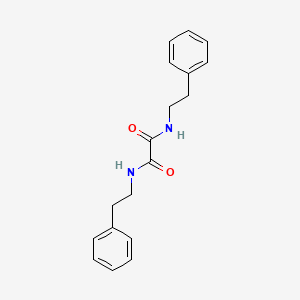

N,N'-bis(2-phenylethyl)ethanediamide

Descripción general

Descripción

N,N’-bis(2-phenylethyl)ethanediamide: is an organic compound with the molecular formula C18H20N2O2. It is a diamide derivative of oxalic acid, where the amide groups are substituted with 2-phenylethyl groups. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-bis(2-phenylethyl)ethanediamide can be synthesized through the reaction of benzaldehyde and acetaldehyde under basic conditions to form a diol intermediate. This intermediate is then oxidized to the corresponding ketone, which undergoes a condensation reaction to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of N,N’-bis(2-phenylethyl)ethanediamide typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: N,N’-bis(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxamides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions, where the phenylethyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Weight : 296.36 g/mol

- Melting Point : Not specified in the sources

- Boiling Point : Not specified in the sources

- Density : Not specified in the sources

The compound is recognized as a diamide derivative of oxalic acid, where the amide groups are substituted with 2-phenylethyl groups. Its unique structure contributes to its diverse functionalities.

Chemistry

N,N'-bis(2-phenylethyl)ethanediamide serves as a ligand in various catalytic reactions, particularly in copper-catalyzed coupling reactions of aryl halides and alkyl alcohols. This application is significant for synthesizing complex organic molecules efficiently.

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Copper-catalyzed coupling | Ligand stabilizing transition states |

Biology

In biological research, this compound acts as an inhibitor of coenzyme A dehydrogenase, which plays a crucial role in fatty acid metabolism. This inhibition can affect various metabolic pathways and has implications for studying metabolic disorders.

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Inhibition of coenzyme A dehydrogenase | Affects fatty acid synthesis pathways |

Medicine

This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been involved in the preparation of tirofiban intermediates, which are used in treating cardiovascular diseases.

| Pharmaceutical Application | Role of Compound | Reference |

|---|---|---|

| Tirofiban intermediates | Intermediate in synthesis |

Case Study 1: Ligand Efficiency

A study investigating the efficiency of this compound as a ligand demonstrated its effectiveness in enhancing reaction rates in copper-catalyzed reactions. The results indicated improved yields compared to traditional ligands.

Case Study 2: Metabolic Pathway Analysis

Research on the inhibition of coenzyme A dehydrogenase highlighted that this compound significantly reduced fatty acid synthesis in vitro. This finding suggests potential applications in developing treatments for metabolic disorders.

Mecanismo De Acción

The mechanism of action of N,N’-bis(2-phenylethyl)ethanediamide involves its role as a ligand in catalytic reactions. It facilitates the coupling of aryl halides and alkyl alcohols by stabilizing the transition state and enhancing the reactivity of the copper catalyst . Additionally, as an inhibitor of coenzyme A dehydrogenase, it interferes with the enzyme’s activity, leading to the inhibition of fatty acid synthesis .

Comparación Con Compuestos Similares

N,N’-bis(2-ethylphenyl)ethanediamide: This compound has similar structural features but with ethyl groups instead of phenylethyl groups.

N,N’-bis(2-phenylethyl)oxamide: Another related compound with oxamide groups instead of ethanediamide.

Uniqueness: N,N’-bis(2-phenylethyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in catalytic reactions and as an enzyme inhibitor makes it valuable in various research and industrial applications.

Actividad Biológica

N,N'-bis(2-phenylethyl)ethanediamide, also known as diphenylethyloxamide (DPEO), is a compound with the molecular formula and a molecular weight of approximately 296.36 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula :

- Molecular Weight : 296.36 g/mol

- CAS Number : 14040-79-0

- Appearance : White to off-white powder

- Stability : Stable under normal conditions .

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship suggests that modifications in the phenethyl groups can enhance antimicrobial activity .

| Compound | Target Bacteria | LC50 (µM) against S. enterica | LC50 (µM) against P. aeruginosa | LC50 (µM) against S. aureus |

|---|---|---|---|---|

| 21 | S. enterica | 11.6 | 86 | 140 |

| 22 | P. aeruginosa | 8.79 | 138 | 287 |

The high levels of resistance observed with certain derivatives suggest their potential as leads for developing novel synthetic antimicrobial agents .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary studies indicate that this compound may induce apoptosis in specific cancer cells, although further research is necessary to elucidate the underlying mechanisms and pathways involved.

The proposed mechanism of action for this compound involves the modulation of protein kinase activity, which plays a crucial role in cell signaling pathways related to growth and apoptosis. By inhibiting or activating specific kinases, this compound may influence cellular proliferation and survival .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their antimicrobial properties against common pathogens. The findings highlighted that certain modifications significantly enhanced the compounds' efficacy, particularly against resistant strains of bacteria .

Cytotoxicity Testing on Cancer Cells

Another study investigated the cytotoxic effects of DPEO on various cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates. This study suggests potential applications in cancer therapy, although comprehensive in vivo studies are required to confirm these findings .

Propiedades

IUPAC Name |

N,N'-bis(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17(19-13-11-15-7-3-1-4-8-15)18(22)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXQKYMXZRGKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14040-79-0 | |

| Record name | N,N'-BIS(2-PHENYLETHYL)OXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.